molecular formula C8H6N2O2 B11917736 (NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine

(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine

Cat. No.: B11917736
M. Wt: 162.15 g/mol
InChI Key: VVTQRZVUIOHZMQ-UITAMQMPSA-N
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Description

(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of (NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine typically involves the condensation of 2-aminobenzoxazole with hydroxylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5-

InChI Key

VVTQRZVUIOHZMQ-UITAMQMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=NO

Origin of Product

United States

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